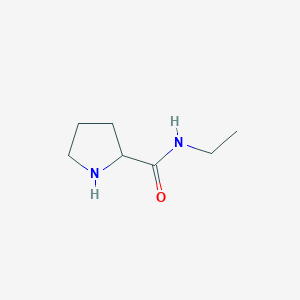

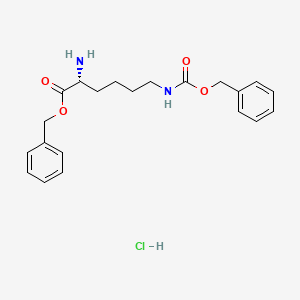

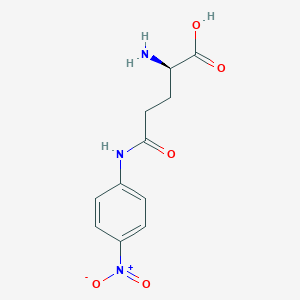

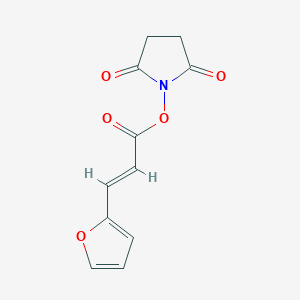

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate, also known as 2,5-dioxopyrrolidin-1-yl furan-2-ylprop-2-enoate, is a small molecule that has been used in various scientific research applications. It has been found to be a promising compound for the synthesis of other molecules, as well as for its potential applications in drug discovery.

Scientific Research Applications

Sustainable Chemical Building Units

3-(2-Furyl)-acryloyl-succinimide and its novel-substituted derivatives have potential applications as sustainable chemical building units . They are synthesized from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts . This renewable synthesis process is a step towards transitioning from a petroeconomy to a sustainable bioeconomy .

Esterification

The substituted 3-(2-furyl)acrylic acids can be esterified using MeSO3H/SiO2 as a heterogeneous acid catalyst . This process is particularly useful when the 3-(2-furyl)acrylic acids contain acid-sensitive functional groups on the furan ring .

Base-Catalyzed Transesterification

3-(2-Furyl)-acryloyl-succinimide can also undergo base-catalyzed transesterification reaction with dimethyl carbonate as the sustainable reagent . This reaction is another example of its potential in sustainable chemistry.

Selective Reduction

The olefinic group in 3-(2-furyl)-acryloyl-succinimide can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst . This process demonstrates the compound’s versatility in chemical reactions.

Preparation of Heteroaryl-Substituted Bis-Trifluoromethyl Carbinols

3-(2-Furyl)-acryloyl-succinimide is used as a reactant in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols . These compounds have potential applications in various fields of chemistry.

Synthesis of Trifluoroacetophenone Derivatives

This compound is also used in the synthesis of trifluoroacetophenone derivatives . These derivatives are important in the field of medicinal chemistry for their potential biological activities.

Inhibition of Malonyl-CoA Decarboxylase (MCD)

3-(2-Furyl)-acryloyl-succinimide is used in the preparation of malonyl-CoA decarboxylase (MCD) inhibitors . MCD is an important enzyme involved in fatty acid metabolism, and its inhibitors have potential therapeutic applications.

Commercial Availability

3-(2-Furyl)-acryloyl-succinimide is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in various research applications.

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-9-4-5-10(14)12(9)17-11(15)6-3-8-2-1-7-16-8/h1-3,6-7H,4-5H2/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLWNSNBYXAOHH-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C=CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)/C=C/C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-dioxopyrrolidin-1-yl) (E)-3-(furan-2-yl)prop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.